

1-Bromo-4-butoxy-2,3-difluorobenzene solubility information

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Compound of Interest

Compound Name: 1-Bromo-4-butoxy-2,3-difluorobenzene

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An In-depth Technical Guide on the Solubility of 1-Bromo-4-butoxy-2,3-difluorobenzene

For professionals in research, scientific, and drug development fields, understanding the solubility of novel chemical entities is a cornerstone of experimental design and product formulation. This guide provides a comprehensive overview of the available solubility information for **1-Bromo-4-butoxy-2,3-difluorobenzene**, a halogenated aromatic compound. Due to the limited publicly available quantitative data for this specific molecule, this guide also incorporates information on structurally similar compounds and outlines general experimental protocols for solubility determination.

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. **1-Bromo-4-butoxy-2,3-difluorobenzene** possesses both a polar aromatic ring with electronegative fluorine and bromine atoms and a nonpolar butoxy group. This amphipathic nature suggests a degree of solubility in a range of organic solvents, while poor solubility in water is expected.

Predicted Solubility Profile

Based on the structural characteristics of **1-Bromo-4-butoxy-2,3-difluorobenzene** and data from related compounds, a qualitative solubility profile can be inferred. The presence of the

butoxy group is known to enhance solubility in organic solvents[1]. Similarly, related fluorinated and brominated benzene derivatives are generally soluble in common organic solvents[2][3].

Table 1: Predicted Qualitative Solubility of **1-Bromo-4-butoxy-2,3-difluorobenzene**

Solvent Class	Predicted Solubility	Rationale
Polar Protic		
Water	Very Low / Insoluble	The molecule is largely nonpolar and hydrophobic. Halogenated aromatic compounds typically exhibit minimal water solubility[2][4][5].
Alcohols (Methanol, Ethanol)	Soluble	These solvents have both polar and nonpolar characteristics, making them suitable for dissolving compounds like 1-Bromo-4-butoxy-2,3-difluorobenzene[3].
Polar Aprotic		
Acetone, Dichloromethane	Soluble	These solvents are effective at dissolving a wide range of organic compounds, including halogenated aromatics[2].
Chloroform, Benzene	Soluble	These organic solvents are suitable for dissolving nonpolar to moderately polar compounds[3].
Nonpolar		
Hexane, Toluene	Likely Soluble	The nonpolar butoxy chain and the aromatic ring suggest solubility in nonpolar solvents.

Experimental Protocols for Solubility Determination

For a definitive understanding of the solubility of **1-Bromo-4-butoxy-2,3-difluorobenzene**, empirical determination is necessary. The following outlines a general experimental protocol based on the shake-flask method, a common technique for assessing the solubility of sparingly soluble compounds[6].

Objective: To determine the equilibrium solubility of **1-Bromo-4-butoxy-2,3-difluorobenzene** in a given solvent at a specific temperature.

Materials:

- **1-Bromo-4-butoxy-2,3-difluorobenzene**
- Selected solvents (e.g., water, ethanol, methanol, dichloromethane)
- Analytical balance
- Vials with screw caps
- Shaker or orbital incubator capable of temperature control
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

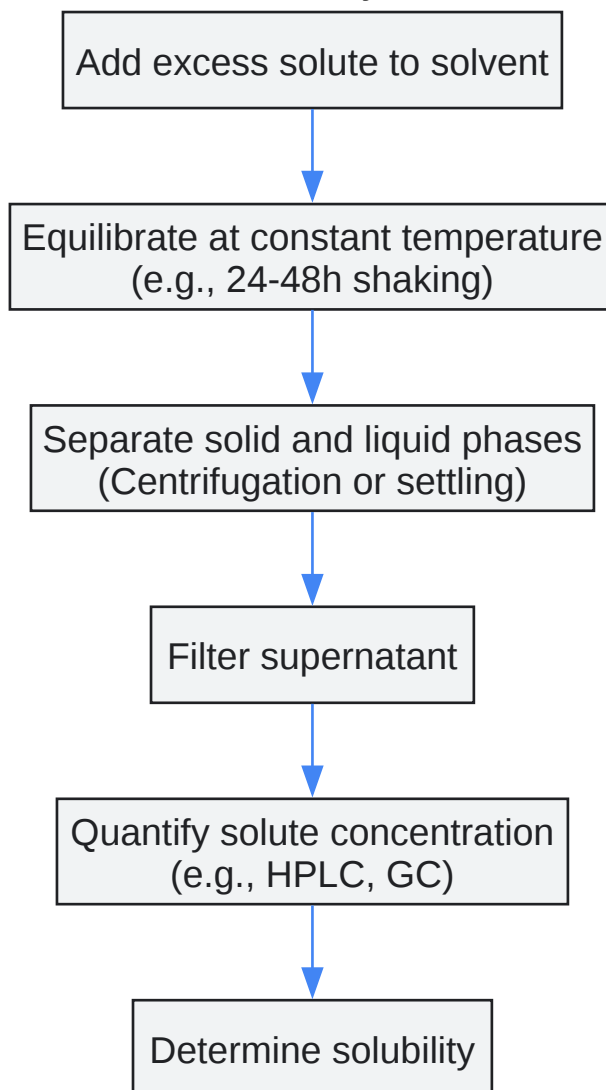
- **Preparation of Supersaturated Solutions:** Add an excess amount of **1-Bromo-4-butoxy-2,3-difluorobenzene** to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation is reached[6].
- **Equilibration:** Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solute.
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.
- **Quantification:** Prepare a series of standard solutions of **1-Bromo-4-butoxy-2,3-difluorobenzene** of known concentrations. Analyze both the standard solutions and the filtered sample solution using a suitable analytical method like HPLC or GC.
- **Data Analysis:** Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of **1-Bromo-4-butoxy-2,3-difluorobenzene** in the saturated sample solution. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Workflow for Solubility Determination



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Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for **1-Bromo-4-butoxy-2,3-difluorobenzene** is not readily available in the public domain, its structural features strongly suggest good solubility in a range of common organic solvents and poor solubility in water. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for determining its precise solubility parameters. This foundational data is critical for subsequent formulation, reaction optimization, and toxicological studies.

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